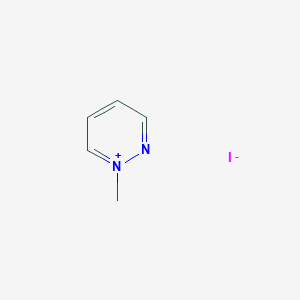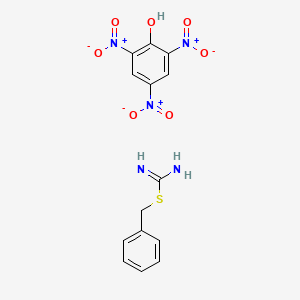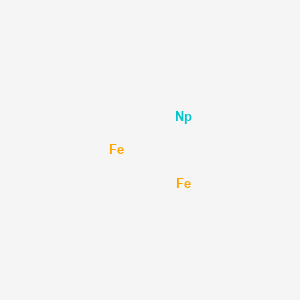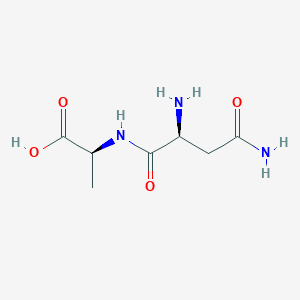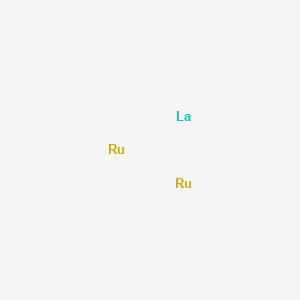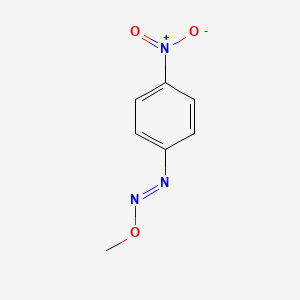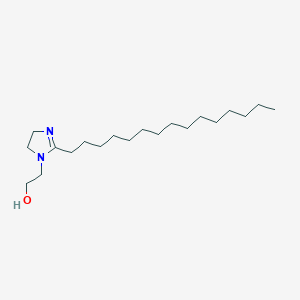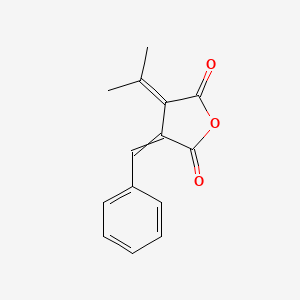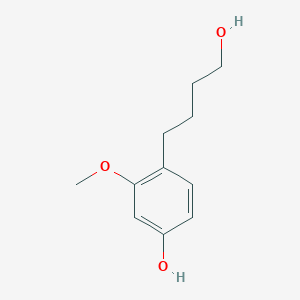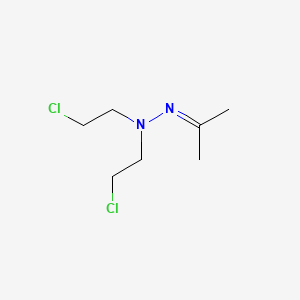
Acetone, 2,2-bis(2-chloroethyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone, 2,2-bis(2-chloroethyl)hydrazone is an organic compound with the chemical formula C7H14Cl2N2. This compound is known for its unique structure, which includes two chloroethyl groups attached to a hydrazone moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetone, 2,2-bis(2-chloroethyl)hydrazone can be synthesized through the reaction of acetone with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the condensation of acetone with the hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetone, 2,2-bis(2-chloroethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetone, 2,2-bis(2-chloroethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Wirkmechanismus
The mechanism of action of acetone, 2,2-bis(2-chloroethyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl groups are particularly reactive and can alkylate various biomolecules, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetone hydrazone: Similar in structure but lacks the chloroethyl groups.
2,2-bis(2-chloroethyl)hydrazine: Similar but does not have the acetone moiety.
Chloroethyl hydrazones: A class of compounds with similar reactivity due to the presence of chloroethyl groups.
Uniqueness
Acetone, 2,2-bis(2-chloroethyl)hydrazone is unique due to its combination of acetone and chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
14927-85-6 |
|---|---|
Molekularformel |
C7H14Cl2N2 |
Molekulargewicht |
197.10 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3 |
InChI-Schlüssel |
RVSFODLYNDOWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

